molecular formula C8H3ClO3 B086697 4-Chlorophthalic anhydride CAS No. 118-45-6

4-Chlorophthalic anhydride

Cat. No.: B086697
CAS No.: 118-45-6
M. Wt: 182.56 g/mol
InChI Key: BTTRMCQEPDPCPA-UHFFFAOYSA-N
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Description

4-Chlorophthalic anhydride is a monochlorinated aromatic anhydride. It is an isomer of 3-chlorophthalic anhydride and a derivative of phthalic anhydride. This compound has a chemical formula of C8H3ClO3 and a molar mass of 182.56 g/mol. It is known for its applications in the production of herbicides, pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides .

Mechanism of Action

Target of Action

4-Chlorophthalic anhydride is a monochlorinated aromatic anhydride . It is primarily used in the production of herbicides and pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides . The primary targets of this compound are therefore the biochemical pathways involved in these applications.

Mode of Action

Like most acid anhydrides, this compound can hydrolyze in the presence of water . This hydrolysis reaction is a key part of its interaction with its targets. The compound’s mode of action is also influenced by its structure, which includes a chlorine atom and two carbonyl groups. These functional groups can participate in various chemical reactions, contributing to the compound’s activity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its hydrolysis reaction is dependent on the presence of water . Additionally, factors such as temperature and pH can influence its reactivity and stability. In industrial settings, these factors are carefully controlled to optimize the compound’s performance.

Biochemical Analysis

Biochemical Properties

It is known that like most acid anhydrides, it can hydrolyze in the presence of water . This property may influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known that it can hydrolyze in the presence of water , which may influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it can hydrolyze in the presence of water , which may influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophthalic anhydride can be synthesized through various methods. One common method involves the chlorination of phthalic anhydride. In this process, phthalic anhydride is reacted with chlorine gas in the presence of water at a temperature of around 70°C. The reaction is continued for 12 hours, followed by filtration and vacuum dehydration to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound include the chlorination of phthalic anhydride, chloro-o-xylene gas-phase or liquid-phase oxidation, and the Diels-Alder reaction followed by aromatization. These methods often involve complex process flows, high reaction temperatures, and the use of chlorine and acidic environments, which can lead to equipment corrosion and high production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalic anhydride undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 4-Chlorophthalic acid.

    Substitution: Various substituted phthalic anhydrides depending on the nucleophile used.

    Condensation: Imides and polyimides.

Comparison with Similar Compounds

4-Chlorophthalic anhydride’s unique properties make it valuable in various applications, particularly in the synthesis of high-performance polymers and active pharmaceutical ingredients.

Properties

IUPAC Name

5-chloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTRMCQEPDPCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151993
Record name 4-Chlorophthalic anhydride
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118-45-6
Record name 4-Chlorophthalic anhydride
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Record name 4-Chlorophthalic anhydride
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Record name 4-Chlorophthalic anhydride
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Record name 4-chlorophthalic anhydride
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Record name 4-CHLOROPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

To a three necked 50 ml round bottom flask, fitted with a stirrer, gas inlet tube and connected to a trap system, for recovery of products, was placed 20.38 g of 4-chloro-1,2,3,6-tetrahydrophthalic anhydride. The reactor was heated to 200° C. and illuminated with a 15 watt black, blue bulb (GE F15T8-BLB) with a transmission range of 300-400 nm and a maximum at 375 nm. An excess flow of chlorine was begun and the reaction continued for 8 hours. The reactor was purged with nitrogen and sampled. A 12% yield of 4-chlorophthalic anhydride was obtained.
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Synthesis routes and methods II

Procedure details

In a conventional acidic hydrolysis, the 4-chlorophthaloyl chloride or 4-chlorophthalonitrile of Examples 7 or 8 is hydrolyzed to 4-chlorophthalic acid which, upon dehydration at over 180°-200° C., will afford a high yield of 4-chlorophthalic anhydride.
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Synthesis routes and methods III

Procedure details

A co-pending application, Ser. No. 07/405,606, discloses that 4-chlorotetrahydrophthalic anhydride reacts with elemental bromine to form 4-chlorophthalic anhydride. 4-Bromophthalic anhydride is sometimes found as a side product in low percentage, but is not economically recoverable.
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Synthesis routes and methods IV

Procedure details

A 3-necked 50 mL flask was equipped with a pressure equalizing addition funnel, a thermocouple well with thermocouple, a water cooled condensor and a magnetic stir bar. The flask was charged with 13.2 g (0.10 mol) of a 90/10 GC area % mixture of monochloromaleic anhydride and dichloromaleic anhydride and 100 mg of phenothiazine and 0.5 g of activated carbon. The contents of the flask were heated to 80 to 130° C. and 8.8 g (0.1 mol) of chloroprene was added over 15 to 30 minutes. HCl gas was observed evolving from the reactor. After 6 hours at 130° C. the contents of the flask were sparged with oxygen for 2 hours between 130° and 150° C., filtered hot, and multiple distilled into two fractions resulting in the isolation of 13.2 g (80% of theoretical) of 4-chlorophthalic anhydride.
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90/10
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Synthesis routes and methods V

Procedure details

Into a 3 necked round bottom flask is placed 49.47 grams of 4-chlorotetrahydrophthalic anhydride, 20.26 g activated carbon (NORIT CA-1) and 200 ml of 1,2,4-trichlorobenzene. The flask is fitted with an air inlet tube, a stirrer, and an addition funnel-condenser to collect water and allow the reflux to return to the flask. The flask was heated and raised to 230° C. with a constant flow of air. The reaction was conducted for eight hours. The carbon was removed by filtration and washed. The contents was concentrated under vacuum and analysis confirmed a yield of 67% 4-chlorophthalic anhydride and 4% of unreacted starting material.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophthalic anhydride
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4-Chlorophthalic anhydride
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4-Chlorophthalic anhydride
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4-Chlorophthalic anhydride
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4-Chlorophthalic anhydride
Customer
Q & A

Q1: What are the common synthetic routes to 4-Chlorophthalic Anhydride?

A1: Several methods exist for synthesizing this compound. One approach involves the direct chlorination of phthalic anhydride, using its monosodium salt in an aqueous medium with chlorine gas. [] Another route utilizes a Diels-Alder cyclization reaction between maleic anhydride and chloroprene, followed by aromatization of the resulting 4-chlorotetrahydrophthalic anhydride using liquid bromine. [, ]

Q2: Can you describe the structural characteristics of this compound?

A2: this compound (molecular formula: C8H3ClO3, molecular weight: 182.55 g/mol) is an aromatic anhydride with a chlorine atom substituted at the para position relative to one of the carbonyl groups on the phthalic anhydride core. Spectroscopic data, including FTIR and 1H-NMR, confirm the presence of the characteristic anhydride and aromatic functionalities. []

Q3: What is the solubility behavior of this compound?

A3: The solubility of this compound has been investigated in various solvents. It exhibits increasing solubility in ethyl acetate, acetone, and 1,4-dioxane with increasing temperature. [] Its solubility in other solvents like tert-amyl alcohol, carbon tetrachloride, cyclohexane, methanol, methyl acetate, and acetonitrile has also been studied. [] These studies are crucial for understanding its behavior in different reaction media and developing effective separation techniques.

Q4: Has the solid-liquid phase equilibrium of this compound been studied in multi-component systems?

A4: Yes, researchers have investigated the solid-liquid phase equilibrium of this compound in ternary systems. For instance, its behavior with 3-chlorophthalic anhydride and solvents like ethyl acetate and acetone has been examined to understand their separation possibilities through crystallization. [, ] Additionally, the ternary system with 3-chlorophthalic acid and water has been studied at different temperatures to inform potential separation processes for 3-chlorophthalic anhydride. []

Q5: How is this compound used in polymer synthesis?

A5: this compound serves as a valuable precursor for synthesizing various aromatic dianhydrides, which are essential monomers for high-performance polymers like polyimides. For instance, it can be reacted with potassium carbonate to yield 3,3',4,4'-tetracarboxydiphthalic ether dianhydride. [] It's also used in synthesizing polythioetherimides by reacting with 4,4’-oxydianiline and 1,3-bis(4-aminophenoxy) benzene. [] These polymers are known for their excellent thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications requiring high performance. [, , ]

Q6: Does the isomeric nature of the synthesized dianhydrides influence the properties of the resulting polymers?

A6: Yes, the isomeric nature of the dianhydrides significantly affects the properties of the final polymers. For example, polyimides synthesized from 3,3'-diphenylthioether dianhydride, 2,3,3',4'-diphenylthioether dianhydride, and 2,2',3,3-diphenylthioether dianhydride, all derived from this compound, exhibit distinct solubility profiles, thermal stabilities, and gas permeabilities. [, ] This control over polymer properties through isomeric variation makes this compound a versatile building block.

Q7: Are there other notable applications of this compound?

A7: this compound is also a crucial starting material for synthesizing 4-hydroxyphthalic anhydride, which further leads to the creation of aromatic ester-containing dianhydrides. These dianhydrides are valuable in producing polyesterimides with good solubility and high thermal stability. []

Q8: What are the key aspects to consider regarding the large-scale production and application of this compound?

A8: Large-scale synthesis of this compound requires careful consideration of cost-effectiveness, process efficiency, and environmental impact. Researchers have explored optimizing reaction conditions for higher yield and purity while minimizing waste. [] Additionally, exploring alternative synthetic routes, like those using phase transfer catalysts, can contribute to more sustainable production. []

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